4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride
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Overview
Description
4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride is a chemical compound with the molecular formula C10H17N3O2S2HCl It is a derivative of benzenesulfonamide and contains both amino and dimethylamino functional groups
Mechanism of Action
Target of Action
The primary target of 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride, also known as EN300-7442640, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in conditions of hypoxia .
Mode of Action
EN300-7442640 interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, a process that occurs under hypoxic conditions . The compound’s interaction with CA IX leads to a significant modification in pH within the tumor environment .
Biochemical Pathways
The inhibition of CA IX by EN300-7442640 affects the biochemical pathway of anaerobic glycolysis . This disruption leads to changes in the tumor microenvironment, particularly in terms of pH . The downstream effects of this disruption include a decrease in tumor cell proliferation and potential induction of apoptosis .
Result of Action
The molecular and cellular effects of EN300-7442640’s action include a decrease in tumor cell proliferation and potential induction of apoptosis . Specifically, certain derivatives of the compound have shown significant inhibitory effects against breast cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-7442640. For instance, the hypoxic conditions within solid tumors can enhance the expression of CA IX, the compound’s primary target
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonamide and 2-(dimethylamino)ethylamine.
Reaction: The benzenesulfonamide is reacted with 2-(dimethylamino)ethylamine in the presence of a suitable catalyst and solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is formed.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide
- 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide;monohydrochloride
Uniqueness
4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S.2ClH/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10;;/h3-6,12H,7-8,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDUWZXFMWIXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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